

EVT801: A Selective VEGFR-3 Inhibitor for Modulating Anti-Cancer Immunity

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Compound of Interest

Compound Name: EVT801

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] Extensive preclinical and emerging clinical data support its role as a potent anti-cancer agent that functions not only by inhibiting tumor (lymph)angiogenesis but also by modulating the tumor microenvironment to foster a robust anti-tumor immune response. This technical guide provides a comprehensive overview of **EVT801**, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its operational framework through signaling and workflow diagrams.

Introduction: The Rationale for Targeting VEGFR-3

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and metastasis. A key process within the TME is angiogenesis and lymphangiogenesis—the formation of new blood and lymphatic vessels, respectively—which are essential for tumor growth and dissemination.[3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the principal drivers of these processes.[3]

While existing therapies targeting VEGFRs have shown clinical benefit, they are often non-selective, leading to a broad spectrum of side effects that can limit their efficacy and duration of use.[3] **EVT801** emerges as a highly selective inhibitor of VEGFR-3, a receptor primarily

involved in lymphangiogenesis but also contributing to angiogenesis.[1][3] This selectivity offers the potential for a more favorable safety profile and a distinct mechanism of action that includes potent immunomodulatory effects.[4][5]

Mechanism of Action of EVT801

EVT801 exerts its anti-cancer effects through a multi-faceted mechanism that intertwines direct effects on the tumor vasculature with a profound impact on the tumor immune landscape.

Direct Inhibition of (Lymph)angiogenesis

EVT801 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1] It also demonstrates inhibitory activity against VEGFR-2, albeit at higher concentrations, and is unique in its ability to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, promoting the proliferation and survival of lymphatic endothelial cells.[6] By blocking this pathway, **EVT801** effectively inhibits the formation of new lymphatic vessels, a critical route for metastatic tumor cell dissemination.[3]

Furthermore, **EVT801**'s activity leads to the "normalization" of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This vascular homogenization alleviates tumor hypoxia, a key driver of tumor progression and immunosuppression.[3][6]

Modulation of the Tumor Immune Microenvironment

The anti-tumor activity of **EVT801** extends beyond its anti-angiogenic effects to the active reshaping of the immune contexture of the TME. This immunomodulation is achieved through several interconnected mechanisms:

- **Reduction of Immunosuppressive Cells:** Preclinical studies have consistently shown that **EVT801** treatment leads to a significant decrease in the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor and in circulation. [4][5][6] These cell types are major contributors to an immunosuppressive TME that hinders the efficacy of anti-tumor immune responses.
- **Decrease in Immunosuppressive Cytokines:** **EVT801** has been shown to reduce the levels of immunosuppressive cytokines, such as CCL4 and CCL5.[4][6]

- Enhanced T-cell Infiltration and Function: By normalizing the tumor vasculature and reducing immunosuppressive elements, **EVT801** facilitates the infiltration of effector T cells, such as CD8+ T cells, into the tumor.[3] Unlike some other tyrosine kinase inhibitors, **EVT801** does not negatively impact T-cell proliferation, preserving their anti-tumor capacity.[5][7]

This shift from an immunosuppressive to an immune-active TME provides a strong rationale for combining **EVT801** with immune checkpoint inhibitors (ICIs).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **EVT801**.

Table 1: In Vitro Inhibitory Activity of EVT801

Target	Assay Type	IC50 (nM)	Reference
VEGFR-3	Biochemical	11	[8]
VEGFR-3	Cellular (HEK293)	39	[8]
VEGFR-2	Cellular (HEK293)	260	[8]
VEGFR-1	Cellular (HEK293)	2130	[8]
VEGF-C-induced hLMVEC Proliferation	Cellular	15	[8]
VEGF-D-induced hLMVEC Proliferation	Cellular	8	[8]
VEGF-A-induced hLMVEC Proliferation	Cellular	155	[8]

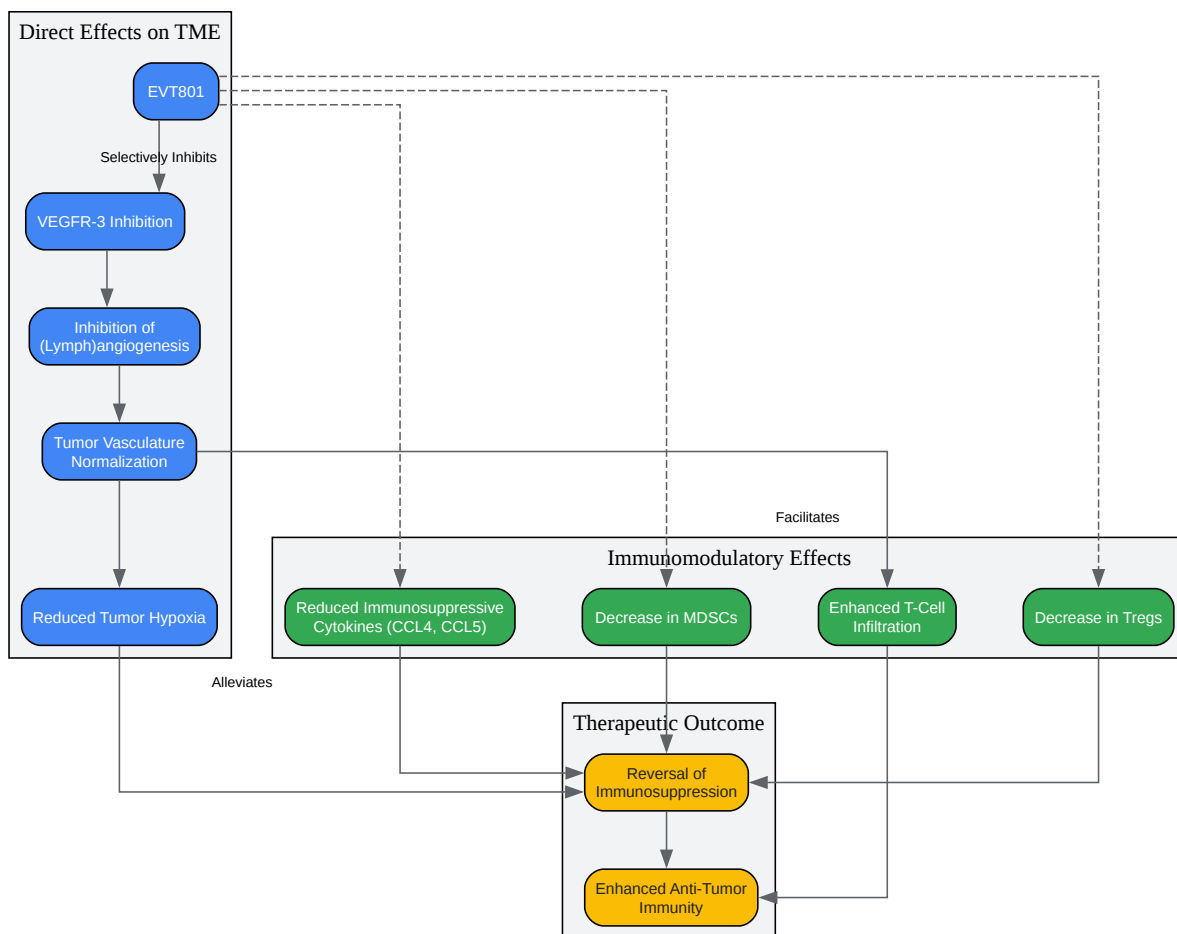
Table 2: Phase 1 Clinical Trial (NCT05114668) Key Parameters

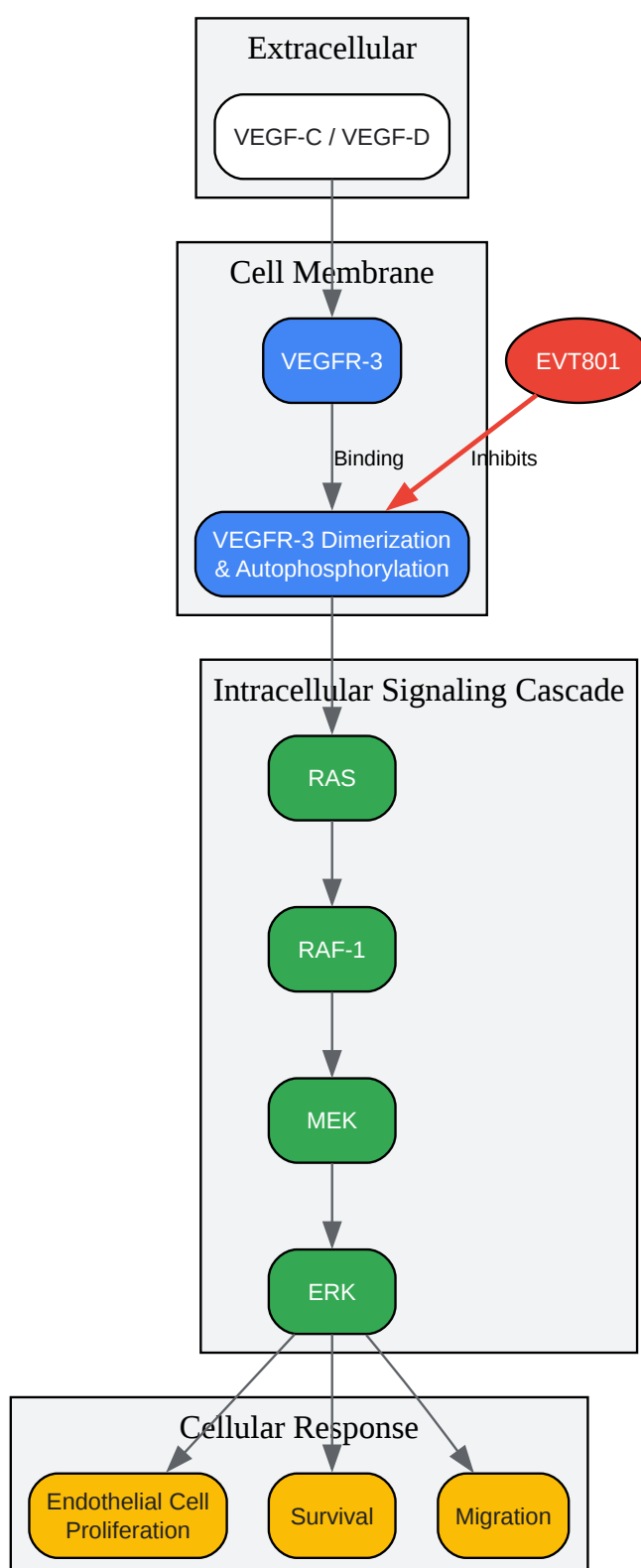
Parameter	Details	Reference
Study Design	Open-label, dose-escalation (Stage 1) followed by expansion cohorts (Stage 2)	[3] [5] [9]
Patient Population	Advanced or metastatic solid tumors unresponsive to standard treatment	[5] [9]
Dosing Cohorts (Stage 1)	6 cohorts, ranging from 50 mg daily to 500 mg twice daily (BID)	[5]
Maximum Tolerated Dose (MTD)	500 mg BID	[5]
Recommended Phase 2 Dose (RP2D)	400 mg BID (for continuous monotherapy)	[5] [9]
Number of Patients (Stage 1)	26	[5]
Most Prevalent Tumor Type	Advanced ovarian cancer (11 patients)	[5]
Clinical Activity (Advanced Ovarian Cancer)	46% of patients had stable disease or better for at least three cycles	[5] [9]

Signaling Pathways and Experimental Workflows

EVT801 Mechanism of Action: A Three-Pronged Approach

The following diagram illustrates the proposed three-pronged mechanism of action of **EVT801**, leading to enhanced anti-cancer immunity.







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